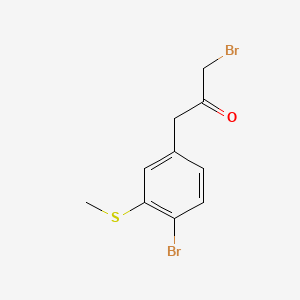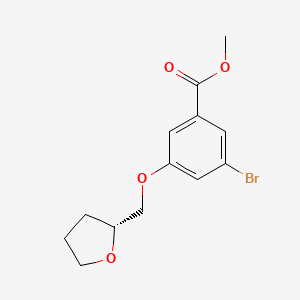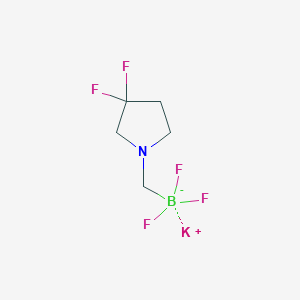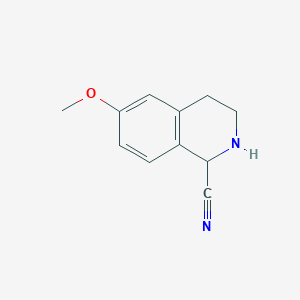
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is a chemical compound with the molecular formula C10H13NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, which may exert their effects through different mechanisms. For example, some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but lacks the carbonitrile group.
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxy and carbonitrile groups.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-3,6,11,13H,4-5H2,1H3 |
InChI-Schlüssel |
GMQQCGLOUKRCIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(NCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


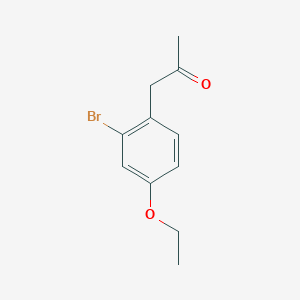

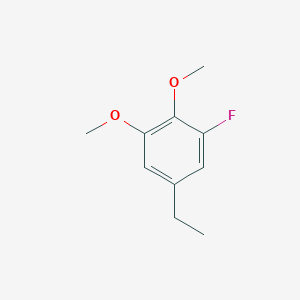



![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
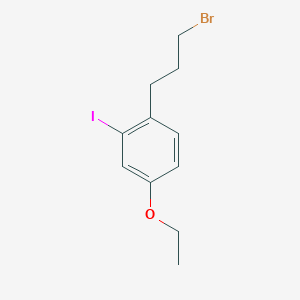
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
